(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a naphthyl group, and a phenylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one typically involves the condensation of benzoxazole derivatives with naphthyl and phenylprop-2-en-1-one precursors. The reaction conditions often require the use of strong bases or acids to facilitate the condensation process. For instance, the reaction may be carried out in the presence of sodium hydroxide or hydrochloric acid under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-benzoylamino-3-[4-(2-bromophenoxy)phenyl]acrylic acid: Shares structural similarities but differs in functional groups and biological activity.
(2Z)-2-cyano-N-(2,2’-dichlorobiphenyl-4-yl)-3-hydroxybut-2-enamide: Another compound with a similar backbone but distinct chemical properties.
Uniqueness
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one is unique due to its specific combination of benzoxazole, naphthyl, and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H17NO2 |
---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H17NO2/c28-25(19-10-2-1-3-11-19)22(26-27-23-15-6-7-16-24(23)29-26)17-20-13-8-12-18-9-4-5-14-21(18)20/h1-17H/b22-17+ |
InChI-Schlüssel |
YOPUPRQGLKUWKF-OQKWZONESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C4=NC5=CC=CC=C5O4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.